a) LLP3 peptide in HIV gp41: This peptide sequence, part of the lentiviral lytic peptide 3 (LLP3) region within the HIV-1 envelope glycoprotein gp41, plays a crucial role in viral entry. It facilitates membrane fusion between the virus and the target cell due to its highly helicoidal and hydrophobic nature. []
b) LLP3 protein in plants: This protein belongs to the LEGUME LECTIN-LIKE PROTEIN (LLP) family found in plants. It functions in the jasmonic acid (JA) pathway, specifically in local signal generation for systemic acquired resistance (SAR), an immune response against pathogens. LLP3, in conjunction with LLP1, contributes to both SA-dependent SAR and JA-mediated immunity. []
c) LLP3 as a survivin inhibitor: This small molecule compound inhibits the dimerization of survivin, a protein crucial for cell division and apoptosis inhibition. LLP3 exhibits anti-tumor activity by disrupting survivin's function, leading to mitotic defects and apoptosis in cancer cells. [, , , , , ]
The synthesis of LLP3, a survivin dimerization inhibitor, is achieved through modifications of a lead compound (C1) discovered through high-throughput screening methods (HTS-NMR and AS/MS affinity-based screenings). [] Computational modeling guides the design and optimization of LLP3 analogs, focusing on interactions along the dimerization interface of survivin monomers. []
LLP3 functions by targeting the dimerization interface of survivin monomers. [] Survivin, a member of the inhibitor of apoptosis (IAP) family, plays a critical role in cell division and apoptosis inhibition, primarily through its role in the chromosomal passenger complex (CPC).
b) Investigative tool: LLP3 serves as a valuable tool for studying survivin function and its role in cell division and apoptosis. [, ]
d) Biomarker Development: Identifying biomarkers that predict response to LLP3 treatment would allow for personalized therapy and improve patient outcomes. For instance, XAF1 proficiency in the context of mutated p53 could serve as a potential biomarker for predicting response to LLP3 in colorectal cancer. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4